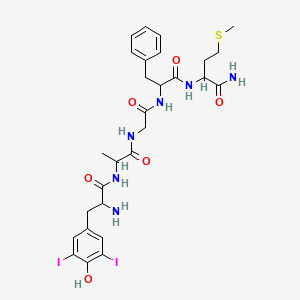

3,5-Diiodotyrosylalanylglycylphenylalanylmethioninamide

Description

Properties

IUPAC Name |

2-[[2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36I2N6O6S/c1-15(34-27(41)20(31)12-17-10-18(29)24(38)19(30)11-17)26(40)33-14-23(37)35-22(13-16-6-4-3-5-7-16)28(42)36-21(25(32)39)8-9-43-2/h3-7,10-11,15,20-22,38H,8-9,12-14,31H2,1-2H3,(H2,32,39)(H,33,40)(H,34,41)(H,35,37)(H,36,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQZVBXNIJOSOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC2=CC(=C(C(=C2)I)O)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36I2N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657536 | |

| Record name | 3,5-Diiodotyrosylalanylglycylphenylalanylmethioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

838.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103226-15-9 | |

| Record name | 3,5-Diiodotyrosylalanylglycylphenylalanylmethioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diiodotyrosylalanylglycylphenylalanylmethioninamide typically involves the stepwise assembly of its constituent amino acids. The process begins with the protection of functional groups to prevent unwanted reactions. The amino acids are then coupled using peptide bond formation techniques, such as the use of carbodiimides or other coupling reagents. The final step involves the deprotection of functional groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-throughput purification methods. The use of advanced chromatographic techniques ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Diiodotyrosylalanylglycylphenylalanylmethioninamide undergoes various chemical reactions, including:

Oxidation: The iodine atoms in the compound can participate in oxidation reactions, leading to the formation of iodinated derivatives.

Reduction: Reduction reactions can remove iodine atoms, resulting in deiodinated products.

Substitution: The compound can undergo substitution reactions where iodine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogen exchange reactions often involve reagents like sodium iodide or potassium iodide.

Major Products Formed

Scientific Research Applications

3,5-Diiodotyrosylalanylglycylphenylalanylmethioninamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in biological processes, including enzyme interactions and signal transduction.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of thyroid-related disorders.

Industry: The compound’s unique properties make it valuable in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Diiodotyrosylalanylglycylphenylalanylmethioninamide involves its interaction with specific molecular targets. The iodine atoms play a crucial role in modulating the compound’s activity, influencing its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Thyroid Hormones (T3 and T4)

Structural Similarities :

- Shared iodine substitution : Like T3 (3,5,3’-triiodothyronine) and T4 (3,5,3’,5’-tetraiodothyronine), the compound contains diiodotyrosine residues, enabling analogous interactions with iodine-sensitive receptors or transporters .

- Tyrosine backbone: All three compounds derive from tyrosine, though thyroid hormones are non-peptidic.

Functional Differences :

- Receptor specificity : Thyroid hormones bind nuclear receptors (TRα/β), while the peptide backbone of 3,5-diiodotyrosylalanylglycylphenylalanylmethioninamide may target peptide-specific pathways (e.g., G-protein-coupled receptors).

- Bioavailability: The peptide structure reduces membrane permeability compared to non-peptidic T3/T4, necessitating delivery optimization.

Table 1: Key Properties Comparison

| Property | This compound | T3 (Triiodothyronine) | T4 (Thyroxine) |

|---|---|---|---|

| Molecular Weight (g/mol) | ~1,200 (estimated) | 651 | 777 |

| Iodine Content | 2 atoms | 3 atoms | 4 atoms |

| Solubility | Low (hydrophobic peptide) | Moderate | Low |

| Biological Target | Peptide receptors (hypothetical) | TRα/β nuclear receptors | TRα/β nuclear receptors |

Halogenated Aromatic Compounds

3,5-Dibromo-Salicylaldehyde Nickel Complexes :

- Structural analogy : Bromine substitutions at 3,5 positions mirror iodine in DIT, though bromine’s lower electronegativity alters metal-binding affinity.

- Biological interactions : Nickel(II) complexes with 3,5-dibromo-salicylaldehyde exhibit DNA intercalation and serum albumin binding, suggesting halogenated aromatics enhance macromolecular interactions.

Table 2: Halogenated Compound Interactions

Phenolic and Peptidic Derivatives

- Functional groups : Hydroxyl and methoxy substituents in compounds like caffeic acid (20) contrast with iodine in DIT, impacting antioxidant capacity and metal chelation.

- Bioactivity : While flavones (e.g., 5-hydroxy-3’,4’,7-trimethoxyflavone) modulate enzyme activity, iodinated peptides may exert thyroid-like effects.

Research Findings and Implications

- Metal coordination : Unlike nickel(II) complexes with brominated ligands , the iodine in this compound may favor softer metal interactions (e.g., with copper or zinc).

- Drug design : Combining halogenation with peptide backbones could enhance target specificity but requires solubility optimization.

Notes

- Limitations : Direct studies on this compound are sparse; comparisons rely on structural analogs.

- Future directions : Investigate receptor-binding assays and metabolic stability to validate hypothetical targets.

Biological Activity

Overview

3,5-Diiodotyrosylalanylglycylphenylalanylmethioninamide is a complex peptide compound that exhibits significant biological activity due to its unique structure, which includes multiple amino acids and iodine substituents. This compound has garnered interest in various fields, particularly in biochemistry and medicinal chemistry, for its potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Weight : Approximately 466.2 g/mol

- Iodine Content : The presence of iodine atoms contributes to its biological reactivity and potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:

- Enzymes : The compound may modulate enzyme activity through competitive inhibition or allosteric modulation.

- Receptors : It can interact with specific receptors, influencing signal transduction pathways.

- Protein Binding : The iodine atoms enhance binding affinity to proteins, affecting biochemical pathways involved in metabolism and cellular signaling.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : The compound shows potential in scavenging free radicals, which can mitigate oxidative stress.

- Thyroid Hormone Activity : Due to its structural similarity to thyroid hormones, it may influence thyroid function and metabolism.

- Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial properties against specific bacterial strains.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound. Notable findings include:

-

Study on Antioxidant Activity :

- Objective : To evaluate the free radical scavenging ability of the compound.

- Methodology : In vitro assays were conducted using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods.

- Results : The compound demonstrated significant antioxidant activity compared to standard antioxidants.

-

Thyroid Function Modulation :

- Objective : To assess the impact on thyroid hormone levels in animal models.

- Methodology : Rats were administered varying doses of the compound, followed by measurement of serum T3 and T4 levels.

- Results : A dose-dependent increase in T3 and T4 levels was observed, indicating potential thyroid-stimulating activity.

-

Antimicrobial Activity Assessment :

- Objective : To investigate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Methodology : Disc diffusion method was employed to evaluate inhibition zones.

- Results : The compound showed notable inhibition against Staphylococcus aureus and Escherichia coli.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3,5-Diiodo-L-thyronine | Iodinated analog of thyroid hormone | Thyroid hormone activity |

| Indole Derivatives | Aromatic structure with varying substitutions | Antimicrobial properties |

| Diiodinated Tyrosine Derivatives | Similar iodine content | Antioxidant properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.